2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone
Overview
Description
2-(4-methylanilino)-4-pyrido[3,2-e][1,3]thiazinone is a substituted aniline.
Scientific Research Applications
Anticonvulsant Activities
Research into the anticonvulsant activities of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives, which include compounds structurally similar to 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone, has demonstrated potential for these compounds in suppressing seizures. These derivatives act as AMPA receptor antagonists, showing significant inhibitory activity against neurotoxicity induced by kainate in rat hippocampal cultures. Moreover, some analogs have exhibited potent effects in suppressing maximal electroshock seizures in mice following oral administration (Inami et al., 2015).
Synthesis and Antimicrobial Activity
2-thioxo-pyrido[2,3-d]pyrimidinone, a compound related to 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone, has been synthesized and its derivatives have shown antimicrobial properties. These derivatives include pyridopyrimido[2,1-b][1,3,5]thiadiazinones and pyridopyrimido[2,1-b][1,3]thiazinones, which have demonstrated inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria (Zaki et al., 2017).
Chemical Synthesis and Structural Studies
The synthesis and properties of new derivatives of pyrido[3,2-e]-1,3-thiazino[3,2-a]-s-triazine, which are closely related to 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone, have been investigated. These studies have focused on the condensation of specific esters with formaldehyde and primary amines, leading to the formation of novel heterocyclic systems (Śladowska et al., 1985).
Potential HIV-1 Reverse Transcriptase Inhibition
Compounds similar to 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone have been studied for their potential to inhibit HIV-1 reverse transcriptase. These studies have identified specific structural preferences for maximal potency against HIV-1, demonstrating the potential therapeutic value of these compounds in treating HIV (Hargrave et al., 1991).
Synthesis of Anticancer Agents
The synthesis of novel heterocyclic systems that are structurally related to 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone has also been explored for their potential antitumor activity. A new class of antineoplastic agents, 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, have shown promising results in vitro and in vivo on various experimental tumor models, indicating the potential application of related compounds in cancer treatment (Nguyen et al., 1990).
properties
CAS RN |
89374-39-0 |
---|---|
Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-(4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C14H11N3OS/c1-9-4-6-10(7-5-9)16-14-17-12(18)11-3-2-8-15-13(11)19-14/h2-8H,1H3,(H,16,17,18) |
InChI Key |
UHVSTJKUHPUVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.